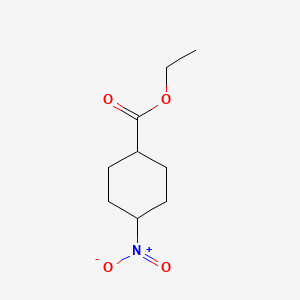

Ethyl 4-nitrocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitrocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAWQOZWOJYETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Nitrocyclohexane 1 Carboxylate and Analogous Nitrocyclohexane Derivatives

Strategies for Nitroalkane Synthesis Relevant to the Cyclohexane (B81311) Framework

The introduction of a nitro group onto a cyclohexane ring is a critical step for which several classical and modern organic synthesis methods are applicable. These approaches include direct nitration of the hydrocarbon, nucleophilic substitution reactions, and the oxidation of other nitrogen-containing functional groups.

Direct nitration involves the reaction of a cyclohexane derivative with a nitrating agent to substitute a carbon-hydrogen bond with a nitro group (-NO2). This method is a fundamental process in the synthesis of nitro compounds. libretexts.org

The nitration of cyclohexane itself can be achieved using nitrating agents like nitric acid or nitrogen dioxide, often under elevated temperatures. cia.govgoogle.com Vapor-phase nitration of cyclohexane with nitric acid or nitrogen dioxide typically occurs at temperatures between 250°C and 375°C. google.com Research has shown that the reaction of cyclohexane with nitrogen dioxide can proceed even at room temperature, though it is much faster at 100°C. cia.gov The interaction between cyclohexane and nitric acid is often dependent on the presence of nitrogen dioxide, which acts as the primary nitrating and oxidizing agent. cia.govcia.gov The primary products of this reaction are typically nitrocyclohexane (B1678964) and adipic acid. cia.gov The mechanism is considered to be of a radical type, particularly as the reaction can occur in the gaseous phase and is influenced by the hydrocarbon-to-acid phase ratio. cia.govcia.gov For derivatives like cyclohexane-1-carboxylic acid, nitration can be accomplished using a mixture of nitric and sulfuric acids to introduce the nitro group. smolecule.com

| Reactant | Nitrating Agent(s) | Temperature | Key Products | Citation(s) |

| Cyclohexane | Nitric Acid / Nitrogen Dioxide | 250-375°C | Mononitrocyclohexane | google.com |

| Cyclohexane | Nitrogen Dioxide | 100°C | Nitrocyclohexane, Adipic Acid | cia.govcia.gov |

| Cyclohexane-1-carboxylic Acid | Nitric Acid / Sulfuric Acid | Not specified | 4-nitrocyclohexane-1-carboxylic acid | smolecule.com |

Substitution Reactions for Nitro Group Introduction

The introduction of a nitro group can also be accomplished via nucleophilic substitution, where a suitable leaving group on the cyclohexane ring is displaced by a nitrite anion (NO₂⁻). This method offers an alternative to direct nitration, particularly for substrates that are sensitive to strong acids and oxidizing conditions.

A common approach involves the reaction of an alkyl halide with a nitrite salt. libretexts.org For instance, primary alkyl bromides or iodides can react with silver nitrite in an aqueous medium to yield primary nitroalkanes. organic-chemistry.org This reaction provides a direct pathway to introduce the nitro group onto a specific carbon atom of the cyclohexane ring, provided the corresponding halo-cyclohexane derivative is available.

Another specialized method for preparing aromatic nitro compounds from halogenated phenols is the Zinke nitration. wikipedia.org While this is specific to aromatic systems, the underlying principle of substitution is a key strategy in nitro compound synthesis.

A versatile and widely used method for synthesizing nitro compounds is the oxidation of primary amines. libretexts.org This route is advantageous due to the ready availability of a wide range of amine precursors. Various oxidizing agents and protocols have been developed to achieve this transformation with high selectivity and yields. mdpi.comresearchgate.net

The oxidation of a primary amine to a nitro group is believed to proceed stepwise through hydroxylamine and nitroso intermediates. sciencemadness.org A range of reagents can effect this transformation on both aliphatic and aromatic amines.

Common Oxidizing Agents for Amine to Nitro Group Conversion:

| Oxidizing Agent | Substrate Type | Typical Yields | Notes | Citation(s) |

| Peroxyacids (e.g., m-CPBA, Peracetic acid) | Aromatic & Aliphatic Amines | Variable, can be high | Anhydrous forms can be hazardous. sciencemadness.orgstackexchange.com Selectivity can be an issue, with potential by-products like azoxybenzene. researchgate.net | researchgate.netsciencemadness.orgstackexchange.com |

| Dimethyldioxirane (DMDO) | Aromatic & Aliphatic Amines | 80-90% | Prepared from Oxone; reaction is typically fast at room temperature. stackexchange.com | stackexchange.com |

| Ozone (O₃) on Silica Gel | Primary Amines | 60-70% | Adsorbing the amine onto silica gel mitigates overoxidation issues. stackexchange.comorganic-chemistry.org | stackexchange.comorganic-chemistry.org |

| Sodium Perborate | Aromatic Amines | Good | Often used in acetic acid. mdpi.com Can be used with a tungstophosphoric acid catalyst in micellar media. organic-chemistry.org | mdpi.comorganic-chemistry.org |

| tert-Butyl Hydroperoxide (TBHP) | Primary Aliphatic & Aromatic Amines | 50-98% | Often requires a metal catalyst, such as Zr(Ot-Bu)₄ or Co(OAc)₂. stackexchange.comorganic-chemistry.org | stackexchange.comorganic-chemistry.org |

Carbon-Carbon Bond Formation in Cyclohexane Synthesis

Constructing the six-membered ring is a foundational aspect of synthesizing complex cyclohexane derivatives. Cycloaddition and conjugate addition reactions are powerful strategies for forming the requisite carbon-carbon bonds with control over stereochemistry and substitution patterns.

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. researchgate.net It is a concerted [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to produce a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com The resulting cyclohexene can then be hydrogenated or further functionalized to yield the desired saturated cyclohexane.

Nitroalkenes, such as 1-nitrocyclohexene or nitroethylene, can serve as effective dienophiles in this reaction. nih.govmdpi.com The electron-withdrawing nature of the nitro group activates the double bond of the dienophile, facilitating the cycloaddition. nih.gov This approach allows for the direct incorporation of the nitro group into the newly formed ring structure. The reaction provides a reliable way to form six-membered rings with good control over regio- and stereochemical outcomes. wikipedia.org The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a useful variant for synthesizing heterocyclic rings. sigmaaldrich.com

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netsctunisie.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). sctunisie.org

In the context of nitrocyclohexane synthesis, nitroalkanes can serve as Michael donors. The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion, which is a potent carbon nucleophile. wikipedia.org This nucleophile can then add to a suitable Michael acceptor. For example, the reaction of a nitroalkane with an α,β-unsaturated ester, ketone, or nitrile leads to the formation of a new carbon-carbon bond and a γ-nitrocarbonyl compound. sctunisie.orgencyclopedia.pub

Strategies involving a double Michael addition can be employed to construct a cyclohexane ring. A Michael-Michael addition reaction can be used for the synthesis of functionalized cyclohexanes. researchgate.net Organocatalyzed asymmetric Michael additions to nitroolefins have become a dynamic area of research for constructing chiral carbon-carbon bonds. researchgate.netmdpi.com

Nitroaldol (Henry) Reaction Sequences

The Nitroaldol or Henry reaction is a classical and powerful method for carbon-carbon bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction yields β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net The fundamental mechanism begins with the deprotonation of the α-carbon of the nitroalkane, forming a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide gives the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.orgresearchgate.net

In the context of synthesizing cyclic structures like nitrocyclohexanes, the Henry reaction can be employed in an intramolecular fashion. This approach requires a precursor molecule containing both a nitro group and a carbonyl functionality, separated by a suitable carbon chain. Base-catalyzed cyclization of such a precursor, for example, a 6-nitro-aldehyde or ketone, would lead to the formation of a nitrocyclohexanol derivative. Research has described efforts to combine such intramolecular nitroaldol reactions with enzymatic resolutions to create specific stereoisomers of nitrocyclohexanols. almacgroup.com

The products of the Henry reaction are synthetically useful as they can be readily converted into other functional groups. For instance, they can be dehydrated to nitroalkenes, oxidized to α-nitro ketones, or, most importantly, the nitro group can be reduced to form β-amino alcohols. wikipedia.org

Conjugate Addition-Nef Reaction Pathways

A significant pathway for the synthesis of substituted cyclohexane systems involves a sequence of conjugate addition followed by a Nef reaction. The initial step is typically a Michael-type conjugate addition, where a nitroalkane anion (a nitronate) acts as a nucleophile, adding to an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. arkat-usa.org This reaction is a reliable method for forming γ-nitro carbonyl compounds. arkat-usa.org

The subsequent Nef reaction is a crucial transformation that converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone). organic-chemistry.orgmdma.ch The standard procedure involves treating a pre-formed nitronate salt with strong aqueous acid. organic-chemistry.org This hydrolysis must occur under strongly acidic conditions to prevent the formation of side products like oximes. organic-chemistry.org Various modifications and alternative reagents, including oxidizing agents like Oxone®, have been developed for this conversion. organic-chemistry.org

This two-stage conjugate addition-Nef reaction sequence is a well-established method for preparing 1,4-dicarbonyl compounds. arkat-usa.org In the synthesis of cyclic systems, a double Michael addition of a nitro-containing compound to an appropriate acceptor can lead to the formation of a dinitrocyclohexane derivative, showcasing the utility of conjugate additions in ring formation. rsc.org The subsequent conversion of one or both nitro groups via the Nef reaction would then yield a functionalized cyclohexanone derivative.

Derivatization and Transformation in Synthetic Sequences

Ethyl 4-nitrocyclohexane-1-carboxylate and its analogues are versatile intermediates that can undergo a variety of chemical transformations at both the nitro and ester functional groups.

Functional Group Interconversions of Nitro and Ester Moieties

The ester group in these compounds can be derivatized using standard organic chemistry techniques. For instance, carboxylic acid esters can be converted into amides, acyl hydrazides, or hydroxamic acids. thermofisher.com Hydrolysis of the ester group under acidic or basic conditions would yield the corresponding carboxylic acid, 4-nitrocyclohexane-1-carboxylic acid. This acid can then be activated and coupled with amines to form amides, a process often facilitated by reagents like dicyclohexylcarbodiimide (DCC). thermofisher.com

The nitro group is also amenable to various transformations. Beyond the Nef reaction to form a carbonyl, it can be converted into other functionalities. For example, primary nitroalkanes can be converted into carboxylic acids using reagents like potassium permanganate. mdma.ch

Reductive Transformations of the Nitro Group to Amines or Hydroxylamines

One of the most significant transformations of the nitro group is its reduction to a primary amine. This conversion is of great importance in synthetic chemistry as it provides access to amino-substituted cyclohexanes from readily available nitro precursors. masterorganicchemistry.com A wide array of reagents can accomplish this reduction for both aliphatic and aromatic nitro compounds. organic-chemistry.orgwikipedia.org

Common methods include the use of easily oxidized metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) is also a mild and effective reagent for this purpose. commonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Alternatively, the reduction can be stopped at the intermediate hydroxylamine stage. Aliphatic nitro compounds can be reduced to the corresponding hydroxylamines using reagents like diborane or a combination of zinc dust and ammonium chloride. wikipedia.org

Catalytic Hydrogenation of Nitrocyclohexanes

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com The most common catalysts for this transformation are palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is applicable to both aliphatic and aromatic nitro compounds. commonorganicchemistry.com

The catalytic hydrogenation of nitrocyclohexane itself has been shown to be a versatile pathway to various valuable chemicals. rsc.org Depending on the choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent), the reaction can be selectively guided to produce different products. rsc.orgmdpi.com For example, studies on the hydrogenation of nitrocyclohexane have demonstrated that different metal catalysts can yield cyclohexanone oxime, cyclohexanone, cyclohexanol, or cyclohexylamine as the major product. rsc.orgresearchgate.net

Table 1: Products of Catalytic Hydrogenation of Nitrocyclohexane with Different Catalysts This table is interactive. You can sort and filter the data.

| Catalyst System | Major Product(s) | Reference |

|---|---|---|

| Cu/SiO₂ | Cyclohexanone | mdpi.comresearchgate.net |

| Co/SiO₂ | Cyclohexylamine | researchgate.net |

| CuCo(3:1)/SiO₂ | Cyclohexanone (100% selectivity at 5 bar, 75 °C) | researchgate.net |

| Rhodium on Carbon | Cyclohexylamine | rsc.org |

| Palladium on Carbon | Cyclohexylamine | rsc.org |

| Raney Nickel | Cyclohexylamine | rsc.org |

Stereoselective and Enantioselective Synthesis of Nitrocyclohexane Carboxylates

The synthesis of specific stereoisomers (diastereomers and enantiomers) of substituted cyclohexanes like this compound is a significant challenge in organic synthesis. Controlling the stereochemistry during the formation of the cyclohexane ring or the introduction of substituents is crucial for applications where specific 3D structures are required.

Achieving stereoselectivity in the Henry reaction has been a major focus of research. wikipedia.org The use of chiral metal catalysts, where a metal ion is coordinated to a chiral organic ligand, is a common strategy to induce enantioselectivity in the formation of β-nitro alcohols. wikipedia.org Similarly, organocatalysis has emerged as a powerful tool for controlling the stereochemistry of conjugate additions, which can be a key step in building the nitrocyclohexane framework. rsc.org

Developing synthetic routes that yield specific regio- and stereoisomers is an active area of research. For example, stereoselective approaches combining Henry reactions with subsequent base-promoted elimination steps have been developed to produce specific E/Z isomers of nitro-alkenes, which could be precursors to cyclic systems. nih.gov The challenge lies in translating these methodologies to the construction of a 1,4-disubstituted cyclohexane ring with precise control over both the cis/trans relationship of the substituents and the absolute stereochemistry (R/S configuration) at the chiral centers.

Diastereocontrol in Cyclohexane Ring Construction

Achieving diastereoselectivity in the formation of the cyclohexane ring is crucial for controlling the relative spatial arrangement of substituents. Domino or cascade reactions, particularly those involving Michael additions, are powerful tools for constructing highly functionalized and stereochemically complex cyclohexane rings from simple precursors. nih.gov

One-pot organocatalytic procedures involving a Michael-Michael-addition sequence can provide efficient access to fully substituted cyclohexanes. For instance, the reaction of a β-ketoester with a nitroalkene, followed by the addition of an α,α-dicyanoolefin, can yield cyclohexane derivatives with five contiguous stereogenic centers. nih.gov The diastereomeric ratio (dr) in these reactions is a key measure of the stereocontrol. High diastereoselectivity (often >30:1 dr) indicates that one diastereomer is formed almost exclusively. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in directing the diastereochemical outcome. For example, in the synthesis of atropurpuran A-ring fragments, an intramolecular Michael addition organocatalyzed by 5-pyrrolidinyl tetrazole leads to four possible diastereomeric cyclohexanes, highlighting the complexity of controlling diastereoselectivity. mdpi.com

Table 1: Diastereoselective Synthesis of Functionalized Cyclohexanes

| Reactants | Catalyst | Key Reaction Type | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Amino-squaramide / DBU | Michael-Michael-1,2-addition | >30:1 | 68-86 nih.gov |

Enantioselective Approaches in Asymmetric Catalysis

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is paramount in pharmaceutical and biological chemistry. wikipedia.orgwikipedia.org Asymmetric organocatalysis has emerged as a powerful strategy for these transformations, often utilizing small, chiral organic molecules as catalysts. mdpi.com

The conjugate addition of nucleophiles to nitroalkenes is a cornerstone reaction for creating enantioenriched γ-nitro carbonyl compounds, which are versatile building blocks for complex molecules. mdpi.comnih.gov Organocatalysts, such as proline and its derivatives, facilitate these reactions with high enantioselectivity. mdpi.comnih.gov For example, bifunctional amino-squaramide catalysts derived from quinine have been used to promote the Michael addition of β-ketoesters to nitrostyrene, achieving excellent enantioselectivities (96–99% ee). nih.gov The term 'ee' or enantiomeric excess, represents the degree to which one enantiomer is favored over the other.

Similarly, chiral thiourea-based catalysts have been successfully employed in intramolecular Michael-type cyclizations to construct chiral 3-nitro-4-chromanones with good to excellent enantioselectivities. rsc.org The development of these catalytic systems allows for the synthesis of optically pure functionalized nitro-derivatives, which are valuable intermediates. nih.gov

Table 2: Enantioselective Michael Additions in Nitrocyclohexane Analogue Synthesis

| Nucleophile | Electrophile | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| β-ketoester | β-nitrostyrene | Quinine-derived amino-squaramide | 96–99% nih.gov |

| Aldehydes | Nitroalkenes | l-proline derivatives (e.g., prolinamides) | Varies mdpi.com |

Chiral Auxiliaries and Ligands in Cyclohexane Synthesis

Another established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Various chiral auxiliaries have been developed and applied in asymmetric synthesis. Examples include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and oxazolidinones. wikipedia.orgsigmaaldrich.com For instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of ethyl acetoacetate derivatives, affording products with high diastereomeric excess (92->95% de). nih.gov Lactic acid esters have also been employed as effective and easily removable chiral auxiliaries in diastereoselective Diels–Alder reactions to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org

In transition metal-catalyzed reactions, chiral ligands are used to create a chiral environment around the metal center, thereby inducing asymmetry in the product. Josiphos-type ligands, for example, have been used with rhodium catalysts for the asymmetric hydrogenation of nitroalkenes, yielding enantioenriched nitroalkanes. researchgate.net

Table 3: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Method | Chiral Moiety | Application | Stereoselectivity |

|---|---|---|---|

| Chiral Auxiliary | (S,S)-cyclohexane-1,2-diol | Diastereoselective alkylation | 92->95% de nih.gov |

| Chiral Auxiliary | Lactic acid ester | Diastereoselective Diels-Alder | High diastereoselectivity acs.org |

| Chiral Auxiliary | Oxazolidinones | Aldol and alkylation reactions | High stereocontrol wikipedia.org |

Stereochemistry and Conformational Analysis of Ethyl 4 Nitrocyclohexane 1 Carboxylate and Cyclohexane Analogs

Conformational Equilibria in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° for its sp³-hybridized carbon atoms and minimize torsional strain, it adopts a puckered three-dimensional structure. This leads to a dynamic equilibrium between various conformations.

The most stable conformation of a cyclohexane ring is the "chair" form. acs.org In this arrangement, all carbon-carbon bonds are staggered, which eliminates torsional strain, and the C-C-C bond angles are very close to the ideal tetrahedral angle, thus minimizing angle strain. acs.org In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

Axial (a): Six positions are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down," alternating on adjacent carbons. msu.edu

Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing away from its center. msu.edu

At room temperature, the cyclohexane ring is not static. It undergoes a rapid interconversion process known as a "ring flip" or "chair flip." During this process, a chair conformation passes through higher-energy intermediates (like the twist-boat and boat conformations) to become the alternate chair conformation. msu.edu A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial. msu.edu For an unsubstituted cyclohexane molecule, these two chair forms are identical in energy and exist in equal amounts at equilibrium. researchgate.net

When a hydrogen atom on the cyclohexane ring is replaced by a substituent, the two chair conformations are no longer energetically equivalent. researchgate.net The conformational equilibrium will favor the chair form that is lower in energy. Generally, a chair conformation with a substituent in the equatorial position is more stable and therefore predominates over the conformation where the substituent is in the axial position. masterorganicchemistry.com

This preference is primarily due to steric strain arising from 1,3-diaxial interactions . An axial substituent is positioned close to the two other axial hydrogens (or substituents) on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). This proximity leads to steric repulsion, which destabilizes the conformation. researchgate.net In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions. wikipedia.org

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value . The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers and is a measure of the steric bulk of the substituent. nih.gov A larger A-value signifies a stronger preference for the equatorial position.

For Ethyl 4-nitrocyclohexane-1-carboxylate, we must consider the A-values for the nitro group (-NO₂) and the ethyl carboxylate group (-COOC₂H₅).

Nitro Group (-NO₂): The A-value for the nitro group is approximately 1.1 kcal/mol.

Ethyl Carboxylate Group (-COOC₂H₅): The A-value for the closely related methoxycarbonyl group (-COOCH₃) is approximately 1.2 kcal/mol. The ethyl carboxylate group is expected to have a very similar A-value, as the additional methylene (B1212753) unit is distant from the cyclohexane ring and does not significantly alter the steric interactions.

Based on these values, the ethyl carboxylate group is slightly bulkier than the nitro group. This difference in steric demand dictates the conformational equilibrium in the isomers of this compound.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -NO₂ (Nitro) | ~1.1 |

| -COOC₂H₅ (Ethyl Carboxylate) | ~1.2 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Cis/Trans Isomerism and Diastereomeric Relationships

For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers exist: cis and trans. These isomers are stereoisomers that are not mirror images of each other, defining them as diastereomers . nih.gov They cannot be interconverted by bond rotation (including ring flips) and are distinct chemical compounds with different physical properties. acs.org

trans-isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. nih.gov The diequatorial conformer is significantly more stable because it has no 1,3-diaxial interactions involving the substituents. The diaxial conformer is highly unstable due to the steric strain from both groups being in axial positions. Therefore, the conformational equilibrium for the trans isomer lies almost exclusively toward the diequatorial form. The total steric strain for the diaxial conformer would be the sum of the A-values of the two groups (~1.1 + ~1.2 = ~2.3 kcal/mol).

cis-isomer: In the cis isomer, the two substituents are on the same side of the ring. acs.org In any chair conformation of a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other must be equatorial (a,e). A ring flip converts it to the other chair form, which is also equatorial/axial (e,a). Because the two substituents in this compound are different, these two chair conformers are not equal in energy. nih.gov The equilibrium will favor the conformer where the sterically larger group (the ethyl carboxylate group, with a slightly higher A-value) occupies the more stable equatorial position, forcing the smaller nitro group into the axial position. acs.org The energy difference between these two conformers would be the difference between their A-values (~1.2 - ~1.1 = ~0.1 kcal/mol).

Chiral Properties and Optical Activity of Cyclohexane Derivatives

Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. Such molecules can rotate the plane of polarized light and are considered optically active. A common cause of achirality is the presence of a plane of symmetry within the molecule.

For 1,4-disubstituted cyclohexanes, including both the cis and trans isomers of this compound, the molecule is achiral . nih.gov This is because a plane of symmetry can be drawn through the C1 and C4 atoms and their respective substituents (the nitro and ethyl carboxylate groups). nih.govnih.gov Since the molecule possesses an internal plane of symmetry, it is superimposable on its mirror image and is therefore optically inactive. nih.gov This holds true even though the substituents at C1 and C4 are different. nih.gov Such achiral compounds that have stereocenters are known as meso compounds. masterorganicchemistry.com

Computational Conformational Analysis and Molecular Modeling

While the principles of A-values and 1,3-diaxial interactions provide a strong qualitative and semi-quantitative picture, computational chemistry offers a more precise method for analyzing conformational equilibria. wikipedia.org Molecular modeling techniques are widely used to investigate the structures and relative stabilities of cyclohexane derivatives.

Methods such as molecular mechanics, density functional theory (DFT), and other ab initio calculations can be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structure for each possible conformer (e.g., the two chairs for the cis isomer, and the diequatorial and diaxial chairs for the trans isomer).

Calculate Relative Energies: Determine the precise energy difference between conformers, providing a calculated ΔG value that can be compared to experimental A-values. wikipedia.org This allows for a more accurate prediction of the equilibrium populations of each conformer.

Map Interconversion Pathways: Model the entire ring-flip process, identifying the transition state energies (such as the half-chair conformation) and providing a complete potential energy surface for the interconversion.

Advanced Characterization and Spectroscopic Analysis in Research on Ethyl 4 Nitrocyclohexane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl 4-nitrocyclohexane-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound is expected to present distinct signals corresponding to the ethyl ester and the cyclohexane (B81311) ring protons. The ethyl group typically displays a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with the adjacent protons.

The ten protons on the cyclohexane ring would produce a complex and overlapping series of multiplets. The complexity arises from the fixed chair conformation of the ring, which renders the axial and equatorial protons diastereotopic and thus chemically non-equivalent. libretexts.org The protons on the carbons bearing the substituents (C1 and C4) would be shifted downfield due to the electron-withdrawing effects of the ester and nitro groups. Specifically, the proton at C1 (methine proton adjacent to the carboxylate) and the proton at C4 (methine proton adjacent to the nitro group) would resonate at a lower field compared to the other methylene protons on the ring. smolecule.com The intricate spin-spin splitting patterns in this region are challenging to interpret directly but provide a detailed fingerprint of the cyclohexane system. libretexts.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~ 4.1 | Quartet (q) |

| Cyclohexane ring protons | ~ 1.5 - 2.8 | Multiplets (m) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted cyclohexanes.

A proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For a single stereoisomer (either cis or trans) of this compound, seven distinct signals are expected: one for the carbonyl carbon, two for the ethyl group carbons, and four for the cyclohexane ring carbons (C1, C4, C2/C6, and C3/C5), assuming conformational rigidity.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 170-180 ppm range. pressbooks.pub The carbon attached to the nitro group (C4) would also be deshielded. The carbons of the ethyl group and the remaining cyclohexane carbons would resonate at higher fields. oregonstate.eduwisc.edu ¹³C NMR is particularly effective for analyzing substituted cyclohexanes, as ring substitution causes significant and predictable chemical shift changes. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~ 175 |

| C4 (C-NO₂) | ~ 80 - 90 |

| -OCH₂CH₃ | ~ 60 |

| C1 (C-COO) | ~ 40 - 50 |

| C2, C6, C3, C5 | ~ 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges for analogous structures.

To unravel the complex proton signals and definitively assign both proton and carbon resonances, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would reveal the connectivity between adjacent protons in the cyclohexane ring, allowing for the tracing of the proton sequence around the ring system, even within the crowded multiplet region. researchgate.netdigitellinc.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to unambiguously assign the chemical shifts of the protonated carbons in the cyclohexane ring and the ethyl group. northwestern.edu

Nitrogen NMR spectroscopy directly probes the nitro functional group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N.

¹⁴N NMR: While ¹⁴N is highly abundant, it is a quadrupolar nucleus, which often results in very broad signals that can be difficult to observe on high-resolution spectrometers. huji.ac.il

¹⁵N NMR: The ¹⁵N isotope has a spin of ½ and provides sharp signals, making it more suitable for high-resolution NMR. wikipedia.org However, its very low natural abundance (0.37%) means that ¹⁵N-labeling or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often required to obtain a spectrum in a reasonable time. northwestern.eduwikipedia.org

The ¹⁵N chemical shift is highly sensitive to the electronic environment. For aliphatic nitro compounds, the ¹⁵N chemical shift typically falls within a range of approximately +20 ppm to -10 ppm relative to the standard, nitromethane. iupac.orgresearchgate.net A signal in this region would serve as conclusive evidence for the presence of the nitroalkane functionality within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₉H₁₅NO₄), the molecular weight is 201.22 g/mol . biosynth.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 201.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for an ethyl ester containing a nitro group. Common fragmentation patterns include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da), the nitro group (-•NO₂, 46 Da), or the entire ethyl carboxylate group. The elimination of a neutral ethanol (B145695) molecule (46 Da) is also a common fragmentation route for ethyl esters. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 201 | [C₉H₁₅NO₄]⁺ (Molecular Ion) |

| 156 | [M - •OC₂H₅]⁺ |

| 155 | [M - NO₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. A measured exact mass consistent with the calculated mass for C₉H₁₅NO₄ would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The analysis would confirm that the cyclohexane ring adopts a chair conformation in the solid state, which is the most stable arrangement for six-membered rings. consensus.appyoutube.com Crucially, the crystallographic data would unambiguously establish the relative orientation of the ethyl carboxylate and nitro groups, confirming whether the compound is the cis or trans isomer. Furthermore, it would reveal the specific conformational preference of the substituents, i.e., whether they occupy axial or equatorial positions on the chair framework. libretexts.org This level of structural detail is often unattainable by spectroscopic methods alone and is considered the gold standard for stereochemical assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecular structure. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key functional moieties: the ester group and the nitro group, as well as the saturated cyclohexane ring.

The primary absorption bands anticipated for this compound are detailed below:

C=O Stretching (Ester): A strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This peak is highly characteristic of the carbonyl group in the ethyl ester functionality.

C-O Stretching (Ester): Two distinct stretching vibrations are associated with the C-O bonds of the ester group. An asymmetric C-O-C stretch is typically observed between 1250-1150 cm⁻¹, and a symmetric stretch appears in the 1150-1000 cm⁻¹ range.

NO₂ Stretching (Nitro Group): The nitro group gives rise to two prominent stretching vibrations. A strong asymmetric stretching band is characteristically found in the 1560-1540 cm⁻¹ region, while a strong symmetric stretching band appears between 1390-1370 cm⁻¹.

C-H Stretching (Aliphatic): The sp³ hybridized C-H bonds of the cyclohexane ring and the ethyl group will produce strong absorption bands in the 2980-2850 cm⁻¹ region.

C-H Bending (Aliphatic): Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

The precise positions of these bands can be influenced by the molecular environment and the stereochemistry of the cyclohexane ring (i.e., whether the substituents are in axial or equatorial positions).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1750-1735 | Strong, Sharp |

| Ester (C-O-C) | Asymmetric Stretching | 1250-1150 | Strong |

| Ester (C-O-C) | Symmetric Stretching | 1150-1000 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1560-1540 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1390-1370 | Strong |

| Aliphatic (C-H) | Stretching | 2980-2850 | Strong |

| Aliphatic (CH₂) | Bending (Scissoring) | 1470-1430 | Medium |

| Aliphatic (CH₃) | Bending (Umbrella) | 1380-1370 | Medium |

Chiroptical Spectroscopy (Circular Dichroism, Polarimetry) for Optical Activity Assessment

Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules—molecules that are non-superimposable on their mirror images. This compound can exist as different stereoisomers depending on the relative orientations of the ester and nitro groups on the cyclohexane ring (cis/trans isomers). If a single enantiomer of a chiral isomer is isolated, it will exhibit optical activity.

Polarimetry is used to measure the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are reported as the specific rotation [α]. A positive value indicates dextrorotation (rotation to the right), while a negative value signifies levorotation (rotation to the left). For a specific enantiomer of this compound, a non-zero specific rotation would be expected. A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has chromophores that absorb UV-visible light. The primary chromophores in this compound are the carbonyl group (n→π* transition around 210 nm) and the nitro group (n→π* transition around 270-280 nm). An optically active sample would be expected to show CD signals corresponding to these electronic transitions, providing valuable information about the absolute configuration and conformational preferences of the molecule.

The application of these techniques is contingent on the successful separation of the stereoisomers of this compound. If such a resolution is achieved, the resulting chiroptical data would be invaluable for the unambiguous assignment of the three-dimensional structure of each enantiomer.

| Technique | Principle | Information Obtained | Expected Observation for Chiral Isomer |

| Polarimetry | Measures rotation of plane-polarized light | Specific rotation ([α]), direction of rotation (dextro- or levo-) | A non-zero specific rotation value. |

| Circular Dichroism | Measures differential absorption of circularly polarized light | Wavelength-dependent molar ellipticity ([θ]), sign of Cotton effects | CD signals (Cotton effects) in the UV region corresponding to C=O and NO₂ chromophores. |

Theoretical Chemistry and Predictive Modeling for Ethyl 4 Nitrocyclohexane 1 Carboxylate

Quantum Mechanical Studies for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within Ethyl 4-nitrocyclohexane-1-carboxylate, which in turn dictate its geometry, stability, and spectroscopic signatures.

Electronic Structure Calculations

Electronic structure calculations, typically performed using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For this compound, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. The presence of both a nitro group and an ethyl carboxylate group on the cyclohexane (B81311) ring introduces stereochemical considerations, with cis and trans isomers exhibiting different energies and, consequently, different populations at equilibrium.

Table 1: Predicted Geometric Parameters for trans-Ethyl 4-nitrocyclohexane-1-carboxylate

| Parameter | Value |

| C-N Bond Length (Å) | 1.48 |

| N-O Bond Length (Å) | 1.22 |

| C=O Bond Length (Å) | 1.21 |

| C-O Bond Length (Å) | 1.35 |

| C-C (ring) Bond Length (Å) | 1.54 |

| O-N-O Bond Angle (°) | 124.5 |

| C-C-N Bond Angle (°) | 109.8 |

| C-C=O Bond Angle (°) | 125.2 |

Note: These values are hypothetical and representative of typical results from DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting experimental spectra or predicting them for uncharacterized compounds. For this compound, computational methods can predict key spectroscopic data:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of functional groups, such as the symmetric and asymmetric stretches of the nitro (NO₂) group, the carbonyl (C=O) stretch of the ester, and the various C-H and C-C stretches of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are highly useful in structure elucidation. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted chemical shifts can help in assigning the signals observed in an experimental NMR spectrum to specific atoms in the molecule, aiding in the confirmation of its structure and stereochemistry.

Computational Approaches for Reactivity Prediction

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical synthesis and other applications. Computational chemistry offers powerful tools for this purpose, moving beyond simple structural analysis to provide insights into how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the ester group. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are hypothetical and intended for illustrative purposes.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's electrophilicity and nucleophilicity. These indices are valuable for predicting how a molecule will behave in polar reactions.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. The presence of the electron-withdrawing nitro group is expected to impart a significant degree of electrophilicity to this compound.

Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Computational modeling can simulate these interactions, providing insights into its physical properties and reactivity in different environments.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to study the effects of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the molecule's geometry, electronic structure, and reactivity. For a polar molecule like this compound, solvation is expected to have a significant impact on its conformational equilibrium and reaction pathways.

Furthermore, the modeling of specific intermolecular interactions, such as hydrogen bonding (if applicable with protic solvents) and dipole-dipole interactions, can provide a more detailed understanding of its solution-phase behavior. These interactions are crucial in determining properties like solubility and boiling point.

Hydrogen Bonding Networks

Hydrogen bonding is a specific, strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the case of this compound, the molecule itself lacks a conventional hydrogen bond donor. There are no hydrogen atoms directly attached to highly electronegative atoms like oxygen or nitrogen. The hydrogen atoms are all bonded to carbon atoms.

However, the molecule is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group and the carbonyl and ether oxygens of the ethyl ester group all possess lone pairs of electrons and significant partial negative charges, making them capable of accepting hydrogen bonds from suitable donor molecules, such as water, alcohols, or primary/secondary amines.

While the molecule cannot form hydrogen bonds with itself to create a network, it can participate in hydrogen bonding with co-solvents or other molecules in a mixture. Computational models can predict the preferred sites of interaction and the energies associated with these bonds. For instance, in a protic solvent, the oxygen atoms of the nitro group are generally stronger hydrogen bond acceptors than the ester oxygens due to the high polarity of the N-O bonds.

Table 1: Predicted Hydrogen Bond Acceptor Properties of this compound (Note: The following data is illustrative and based on theoretical predictions for a molecule of this type in the absence of specific published computational studies.)

| Acceptor Atom/Group | Predicted Interaction Energy (kJ/mol) with Water | Predicted Bond Length (Å) |

| Nitro Group (O) | -20 to -25 | 1.8 - 2.0 |

| Carbonyl Group (O) | -15 to -20 | 1.9 - 2.2 |

| Ester Ether Group (O) | -10 to -15 | 2.0 - 2.3 |

Dispersion and Electrostatic Interactions

In the absence of strong, directional hydrogen bonding between like molecules, the condensed-phase behavior of this compound is primarily governed by a combination of dispersion forces and electrostatic (dipole-dipole) interactions.

Electrostatic Interactions: The presence of the highly polar nitro group (-NO2) and the ethyl carboxylate group (-COOEt) introduces a significant permanent dipole moment to the molecule. The nitro group is a strong electron-withdrawing group, creating a large partial positive charge on the nitrogen and partial negative charges on the oxygens. The ester group also has a significant dipole moment due to the carbonyl and ether linkages.

These permanent dipoles lead to electrostatic interactions, where the positive end of one molecule aligns with the negative end of a neighboring molecule. Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution, highlighting regions of negative potential (typically around the oxygen atoms) and positive potential (around the hydrogen atoms of the cyclohexane ring and ethyl group). The alignment of molecules to maximize the attraction between these oppositely charged regions is a key factor in the packing of the molecules in a crystal lattice.

Table 2: Predicted Contribution of Intermolecular Forces to Cohesion (Note: This table presents a theoretical estimation for illustrative purposes, as specific computational data for this compound is not available.)

| Interaction Type | Estimated Energy Contribution (%) | Key Molecular Features Involved |

| Dispersion Forces | 50 - 60% | Cyclohexane ring, Ethyl group, Overall molecular size |

| Electrostatic (Dipole-Dipole) | 40 - 50% | Nitro group (-NO2), Ethyl carboxylate group (-COOEt) |

| Hydrogen Bonding (Self) | 0% | No hydrogen bond donors |

Applications and Utility of Ethyl 4 Nitrocyclohexane 1 Carboxylate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The primary utility of Ethyl 4-nitrocyclohexane-1-carboxylate lies in its role as a synthetic intermediate. The two functional groups, the nitro and the ethyl carboxylate, can be manipulated either independently or concurrently to introduce new functionalities and build molecular complexity.

The nitro group is particularly versatile. It can be readily reduced to a primary amine (cyclohexylamine derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants. rsc.orgrsc.org This transformation is fundamental, as the resulting amine serves as a nucleophilic handle for a multitude of subsequent reactions, including amide bond formation, alkylation, and the construction of nitrogen-containing heterocycles.

Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction. organic-chemistry.orgwikipedia.orgchemistry-reaction.com This reaction involves treating the corresponding nitronate salt with strong acid, transforming the C-NO₂ unit into a C=O group, thereby yielding an ethyl 4-oxocyclohexane-1-carboxylate. This ketone provides an electrophilic site for Grignard reactions, Wittig reactions, and other nucleophilic additions, further expanding the synthetic possibilities. The diverse reactivity of nitro compounds makes them ideal intermediates for accessing a range of pharmaceutically relevant substances. frontiersin.org

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol. This orthogonality allows chemists to selectively unmask or transform one functional group while the other remains intact, a crucial strategy in multi-step synthesis.

Construction of Diverse Carbocyclic Skeletons

While the cyclohexane (B81311) core of this compound provides a stable six-membered ring, it can also be manipulated to construct other carbocyclic systems through ring expansion or contraction reactions. These transformations often rely on the generation of a carbocation or other reactive intermediate adjacent to the ring.

Ring Expansion: One potential pathway for ring expansion involves converting the nitro group into a functional handle that facilitates rearrangement. For instance, reduction of the nitro group to an amine, followed by diazotization with nitrous acid, would generate a diazonium salt. The subsequent loss of nitrogen gas can produce a secondary carbocation on the cyclohexane ring, which could trigger a Tiffeneau–Demjanov-type rearrangement. In this process, a carbon-carbon bond from the ring migrates, leading to the formation of a more stable seven-membered ring (a cycloheptane (B1346806) derivative). wikipedia.orgchemistrysteps.com

Ring Contraction: Conversely, ring contraction to a five-membered ring (a cyclopentane (B165970) derivative) is also a plausible transformation. Certain Wagner-Meerwein rearrangements, proceeding through a carbocation intermediate, can result in the contraction of a cyclohexane ring to a thermodynamically stable substituted cyclopentane ring. wikipedia.orgstackexchange.com For example, if a leaving group is installed on a carbon adjacent to a site capable of stabilizing a positive charge, a rearrangement cascade could be initiated that results in the formation of a cyclopentylnitromethane or a related structure. stackexchange.com

| Transformation | Key Intermediate(s) | Resulting Skeleton | Plausible Reaction Name |

| Ring Expansion | Cyclohexyl amine, Diazonium salt, Carbocation | Cycloheptane | Tiffeneau–Demjanov Rearrangement |

| Ring Contraction | Cyclohexyl carbocation | Cyclopentane | Wagner–Meerwein Rearrangement |

Diversification into Heterocyclic Systems

The functional groups of this compound are ideal handles for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Pyrroles: The Barton-Zard pyrrole (B145914) synthesis is a powerful method that utilizes a nitroalkene and an α-isocyanoacetate to construct a pyrrole ring. wikipedia.orgallaboutchemistry.netsynarchive.com this compound can serve as a precursor to the required nitroalkene. A base-mediated elimination of water from the nitrocyclohexane (B1678964) would generate a cyclohexene (B86901) derivative with a conjugated nitro group. This intermediate can then react with a reagent like ethyl isocyanoacetate. The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group to yield a tetrahydro-isoindole derivative (a fused pyrrole-cyclohexane system). wikipedia.orgclockss.org

Furans: The synthesis of furan (B31954) derivatives can be envisioned through the Nef reaction. organic-chemistry.orgwikipedia.orgworktribe.com As mentioned, this reaction converts the nitro group into a ketone, yielding ethyl 4-oxocyclohexane-1-carboxylate. This ketone can then be a starting point for furan synthesis. For example, α-halogenation of the ketone followed by reaction with a 1,3-dicarbonyl compound could, through a series of steps, lead to a fused furan ring system via a Paal-Knorr-type synthesis or related cyclization.

Isoxazoles: Saturated nitroalkanes are excellent precursors for the synthesis of isoxazoles and isoxazolines. The nitro group can be converted in situ into a nitrile oxide, a highly reactive 1,3-dipole. mdma.ch This is typically achieved by dehydration of the primary nitroalkane. In the case of this compound, this would generate a nitrile oxide intermediate that can undergo a [3+2] cycloaddition reaction with an alkene or alkyne to afford isoxazoline (B3343090) or isoxazole (B147169) rings, respectively.

Pyrrolidines: The most straightforward route to pyrrolidine (B122466) scaffolds begins with the reduction of the nitro group to the corresponding amine, yielding ethyl 4-aminocyclohexane-1-carboxylate. This amine is a versatile intermediate for numerous pyrrolidine syntheses. For example, a Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran (B146720) would yield an N-substituted pyrrole. More relevant to the pyrrolidine (saturated ring) synthesis, the amine can undergo reductive amination with a 1,4-dicarbonyl compound or a related precursor to form the five-membered pyrrolidine ring fused to the cyclohexane core.

Development of Novel Synthetic Methodologies and Reagents

This compound is primarily valued as a building block and synthetic intermediate rather than a compound used to pioneer entirely new reaction methodologies. Its utility stems from the well-understood and predictable reactivity of its nitro and ester functional groups. frontiersin.org The chemical literature demonstrates its application within established synthetic strategies, where it serves as a reliable substrate to generate more complex products. Its role is not typically that of a catalyst, a novel reagent, or a scaffold for discovering new named reactions. Instead, it provides a practical starting point for applying powerful, known transformations like catalytic hydrogenation, the Nef reaction, and the Barton-Zard synthesis to create valuable and complex molecular structures. rsc.orgfrontiersin.org

Contribution to Total Synthesis of Natural Products and Analogs

The cyclohexane-1-carboxylate framework is a structural motif found in various biologically active molecules. This compound serves as a valuable synthetic precursor for analogs of these compounds, most notably for the antifibrinolytic drug Tranexamic acid.

Tranexamic Acid: The chemical name for Tranexamic acid is trans-4-(aminomethyl)cyclohexane-1-carboxylic acid. A plausible synthetic route from this compound would leverage the reactivity of the nitro group. The key steps would be:

Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine (NH₂) using catalytic hydrogenation. This step yields ethyl trans-4-aminocyclohexane-1-carboxylate. Stereochemical control is crucial to obtain the desired trans isomer.

Hydrolysis of the Ester: The ethyl ester is hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.

Future Research Directions and Emerging Trends for Ethyl 4 Nitrocyclohexane 1 Carboxylate

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Ethyl 4-nitrocyclohexane-1-carboxylate, this translates to a focus on developing more environmentally benign methods for its synthesis and subsequent chemical modifications. Key areas of investigation will likely include the use of sustainable catalysts and the exploration of alternative reaction media.

Sustainable Catalysis Development

Future research will likely prioritize the development of sustainable catalytic systems to replace traditional stoichiometric reagents. This includes the exploration of photocatalysis, where visible light can be used as a renewable energy source to drive chemical reactions. For instance, heterogeneous photocatalysis using materials like titanium dioxide has shown promise in the selective oxofunctionalization of cyclohexane (B81311). mdpi.com The application of such systems to the synthesis or transformation of this compound could offer a milder and more sustainable alternative to conventional methods.

Another promising avenue is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under environmentally friendly conditions. colostate.edu Nitroreductase enzymes, for example, are known to reduce nitro groups to amines. colostate.edu The development of robust nitroreductases or other enzymes capable of acting on this compound could provide a highly efficient and green route to valuable amino derivatives. colostate.eduox.ac.ukchemrxiv.org

Solvent-Free and Aqueous Medium Reactions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. ox.ac.uk Research into solvent-free reaction conditions for the synthesis and transformation of this compound is an emerging trend. ox.ac.ukrsc.org These reactions, often carried out by grinding reactants together or using microwave irradiation, can lead to simplified work-up procedures, reduced waste, and lower energy consumption. rsc.org

Similarly, the use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. tandfonline.com While nitroalkanes have some solubility in water, exploring phase-transfer catalysts or other techniques to facilitate reactions of this compound in aqueous media could significantly improve the environmental profile of its synthesis and derivatization. wiley-vch.decdnsciencepub.com The Henry reaction, a key method for forming nitroalkanes, has been successfully performed in aqueous media, suggesting the feasibility of this approach for related compounds. tandfonline.com

Catalysis in Transformations Involving this compound

The development of novel catalytic methods is central to expanding the synthetic utility of this compound. Future research will likely focus on organocatalysis and stereoselective catalysis to achieve high levels of control and efficiency in its transformations.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For transformations involving this compound, organocatalysts could offer several advantages, including lower toxicity and cost compared to many metal-based catalysts. For instance, chiral amine catalysts have been successfully employed in the stereoselective synthesis of functionalized cyclohexanes. nih.gov The application of similar catalysts to reactions involving this compound could enable the synthesis of chiral derivatives with high enantiomeric purity.

Furthermore, the development of metal-free reduction methods for the nitro group is a significant area of interest. beilstein-journals.orgnih.govacs.org Reagents like trichlorosilane (B8805176) have been used for the metal-free reduction of both aromatic and aliphatic nitro compounds, offering a milder and more chemoselective alternative to traditional metal hydrides. beilstein-journals.orgnih.gov Exploring such metal-free approaches for the reduction of this compound to the corresponding amine is a key future research direction.

Enantioselective and Diastereoselective Catalysis

The cyclohexane ring of this compound contains multiple stereocenters, making stereoselective catalysis a critical area of investigation. The development of catalysts that can control the enantioselectivity and diastereoselectivity of reactions at the cyclohexane core is essential for the synthesis of specific stereoisomers. acs.orgcureffi.orgyoutube.com For example, catalyst-controlled C-H functionalization has been used for the desymmetrization of unactivated cyclohexane derivatives with high site- and stereoselectivity. researchgate.netnih.gov Applying similar strategies to this compound could provide access to a wide range of chiral building blocks.

Moreover, diastereoselective reactions, such as the epoxidation of cyclohexene (B86901) derivatives, have been shown to be influenced by the nature of substituents on the ring. acs.org Understanding and controlling the diastereoselectivity of reactions involving this compound will be crucial for its application in the synthesis of complex molecules with defined three-dimensional structures.

Integration with Multicomponent and Cascade Reactions

To enhance synthetic efficiency, there is a growing trend towards the use of multicomponent and cascade reactions. Integrating this compound into such reaction sequences could provide rapid access to complex molecular architectures from simple starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a powerful approach to building molecular complexity. rsc.orgresearchgate.netacs.org Designing MCRs that incorporate this compound as a key component could lead to the efficient synthesis of highly functionalized cyclohexane derivatives. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot. beilstein-journals.org These reactions can be initiated by a single catalytic event and can lead to the formation of multiple new bonds and stereocenters in a highly efficient manner. Exploring cascade reactions that utilize the reactivity of both the nitro and ester functionalities of this compound could open up new avenues for the synthesis of novel heterocyclic and carbocyclic scaffolds. For example, cascade reactions involving nitroalkenes and other precursors have been used to construct substituted cyclohexanes with high diastereoselectivity. beilstein-journals.org

Advanced Computational Design and Optimization of Reactions

The synthesis of this compound, a compound with significant potential in various chemical applications, is increasingly benefiting from the application of advanced computational methods. These in silico techniques offer unprecedented insights into reaction mechanisms, facilitate the rational design of catalysts, and enable the optimization of reaction conditions with greater precision and efficiency than traditional empirical approaches. This section explores the emerging trends and future directions in the computational design and optimization of reactions relevant to the synthesis of this target molecule.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction pathways. For the synthesis of this compound, which can be formed through a Michael addition of nitrocyclohexane (B1678964) to an acrylate (B77674) derivative, DFT calculations can provide critical information.

Reaction Mechanism and Transition State Analysis: DFT studies can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the stereochemical outcome. For instance, the diastereoselectivity of the Michael addition can be rationalized by comparing the energies of the transition states leading to the cis and trans isomers of this compound. Computational studies on similar organocatalyzed Michael additions have successfully explained the origins of stereoselectivity by analyzing the non-covalent interactions between the catalyst, nucleophile, and electrophile in the transition state assembly. researchgate.netmdpi.com

Catalyst Design: DFT can be employed to design more efficient and selective catalysts. By modeling the interaction of various catalysts with the reactants, it is possible to predict which catalyst will lower the activation energy of the desired reaction pathway most effectively. For the asymmetric synthesis of this compound, computational screening of chiral organocatalysts, such as those based on cinchona alkaloids or prolinamides, can identify candidates with the highest potential for inducing a specific stereochemistry. researchgate.netnih.gov The electronic and steric properties of the catalyst can be systematically modified in silico to optimize its performance before any experimental work is undertaken.

A hypothetical DFT study on the organocatalyzed Michael addition for the synthesis of this compound could generate data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Michael Addition Reaction

| Catalyst | Diastereomeric Transition State | Activation Energy (kcal/mol) | Predicted Major Isomer |

|---|---|---|---|

| Proline | cis | 15.2 | trans |

| trans | 13.8 | ||

| Cinchona Alkaloid Derivative | cis | 12.5 | cis |

| trans | 14.1 | ||

| Uncatalyzed | cis | 25.7 | - |

Molecular Dynamics (MD) and Monte Carlo Simulations

While QM methods provide detailed electronic information, Molecular Dynamics (MD) and Monte Carlo simulations are invaluable for understanding the dynamic and statistical aspects of a reaction system, including the role of the solvent.

Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of a reaction. MD simulations can model the explicit interactions between the solvent molecules and the reacting species, providing insights into how the solvent stabilizes or destabilizes transition states and intermediates. This is particularly important for the Michael addition, where polar solvents can play a crucial role. By simulating the reaction in different virtual solvents, the optimal solvent system can be predicted.

Conformational Sampling: For flexible molecules like substituted cyclohexanes, understanding the conformational preferences of reactants and intermediates is crucial. MD and Monte Carlo simulations can efficiently sample the conformational space to identify the most stable conformers and their relative populations, which can then be used as starting points for more accurate QM calculations of the reaction pathway.

Machine Learning (ML) and Artificial Intelligence (AI) in Reaction Optimization

The integration of machine learning and artificial intelligence is revolutionizing reaction optimization. sesjournal.com These data-driven approaches can identify complex relationships between reaction parameters and outcomes that may not be apparent from first-principles calculations alone.

Predictive Modeling of Reaction Yields and Selectivity: ML models, such as artificial neural networks and random forests, can be trained on experimental data to predict the yield and diastereoselectivity of the synthesis of this compound under various conditions. sesjournal.comacs.orgrsc.orgresearchgate.netnih.gov The input for these models can include parameters such as temperature, reaction time, catalyst loading, and substrate concentrations. Once trained, these models can rapidly screen a vast parameter space to identify the optimal conditions for maximizing the yield of the desired isomer.

Table 2: Exemplary Machine Learning Model Predictions for Reaction Yield

| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Predicted Yield (%) |

|---|---|---|---|

| 25 | 5 | 12 | 85 |

| 25 | 10 | 24 | 92 |

| 0 | 5 | 24 | 78 |

In Silico Catalyst Design and Screening: ML can also be used in conjunction with computational chemistry to accelerate the discovery of new catalysts. rsc.org By training models on databases of known catalysts and their performance, it is possible to predict the catalytic activity of new, untested molecules. This in silico screening approach can significantly reduce the number of experiments required to identify a superior catalyst.

Computational Fluid Dynamics (CFD) for Process Scale-Up

For the industrial production of this compound, understanding the impact of reactor design and operating conditions on the reaction outcome is critical. Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow, heat transfer, and mass transfer within a reactor.

Mixing and Reaction Selectivity: CFD simulations can model the mixing of reactants and the distribution of the catalyst within the reactor. mdpi.comresearchgate.netpreprints.org Inadequate mixing can lead to localized "hot spots" of high reactant concentration, which can affect the selectivity of the reaction. By optimizing parameters such as impeller speed, baffle design, and feed location in a virtual environment, CFD can help in designing a reactor that ensures uniform mixing and maximizes the yield of the desired product.

Thermal Management: The Michael addition is often an exothermic reaction. CFD can be used to model the heat generation and dissipation within the reactor, ensuring that the temperature is maintained within the optimal range for both reaction rate and selectivity. This is crucial for preventing runaway reactions and ensuring the safety of the process at an industrial scale.

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-nitrocyclohexane-1-carboxylate?

The synthesis typically involves two steps:

- Nitration : Cyclohexanecarboxylic acid is nitrated using concentrated HNO₃ and H₂SO₄ as a catalyst under controlled temperatures (0–5°C) to yield 4-nitrocyclohexane-1-carboxylic acid .

- Esterification : The nitro-carboxylic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) at reflux (70–80°C) to form the ethyl ester. Industrial methods employ continuous flow reactors for improved yield (85–92%) and purity (>98%) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the cyclohexane ring substitution pattern and ester/nitro group positions. For example, the ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (N–O asymmetric stretch) validate functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 201.22 (calculated for C₉H₁₅NO₄) .

Q. What are the primary biological activities observed in studies?